molecular formula C21H21N3O2 B11063999 N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl]acetamide

N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl]acetamide

Cat. No.: B11063999
M. Wt: 347.4 g/mol
InChI Key: BMIGNNXHCXWAGS-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl]acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Furoquinoline Core: This step involves the cyclization of a suitable precursor to form the furoquinoline core. Reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction. Common reagents include cyanide salts and halogenated aromatic compounds.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide. This is typically achieved using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated compounds, cyanide salts, polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest that it may have anti-inflammatory, analgesic, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, such as in the production of high-performance materials.

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydroquinolin-8-yl]acetamide: Similar structure but lacks the furo group.

    N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrobenzo[c]quinolin-8-yl]acetamide: Similar structure but contains a benzo group instead of a furo group.

Uniqueness

N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl]acetamide is unique due to the presence of the furoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[4-(4-cyanophenyl)-4-methyl-3,3a,5,9b-tetrahydro-2H-furo[3,2-c]quinolin-8-yl]acetamide

InChI

InChI=1S/C21H21N3O2/c1-13(25)23-16-7-8-19-17(11-16)20-18(9-10-26-20)21(2,24-19)15-5-3-14(12-22)4-6-15/h3-8,11,18,20,24H,9-10H2,1-2H3,(H,23,25)

InChI Key

BMIGNNXHCXWAGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(C3C2OCC3)(C)C4=CC=C(C=C4)C#N

Origin of Product

United States

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